3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 1,2,4-triazole ring via a methylene bridge. The triazole moiety is substituted at the 5-position with a thioether group bearing a 2-morpholino-2-oxoethyl substituent.
Properties
IUPAC Name |
3-[[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-14(10-22-12-4-2-3-5-13(12)27-17(22)24)18-19-16(20)26-11-15(23)21-6-8-25-9-7-21/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNWNQXHAVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including enzyme inhibition, cytotoxicity, and other pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its interaction with biological systems. The key areas of interest include:
- Enzyme Inhibition
- Cytotoxicity
- Antimicrobial Activity
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through enzyme inhibition. Notably, it has shown significant inhibitory effects on certain enzymes, which are crucial for various metabolic pathways.
IC50 Values
The following table summarizes the IC50 values of the compound against different enzymes:
These values indicate that the compound has a moderate level of potency against these enzymes, suggesting potential applications in therapeutic contexts.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.
Cell Line Responses
The following table presents findings from cytotoxicity studies:
These results demonstrate that while the compound exhibits some cytotoxic effects, it also maintains a degree of selectivity towards certain cell lines.
Antimicrobial Activity
Preliminary studies have indicated that the compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | MDPI |
| Escherichia coli | 64 | MDPI |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Case Studies and Research Findings
Several research studies have focused on the biological activity of compounds similar to or including components of this molecule. For instance, a study highlighted the importance of thiazole and triazole moieties in enhancing cytotoxic activity against cancer cells, which is relevant to our compound due to its structural components .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal growth and have been extensively researched for their antifungal and antibacterial activities.
Case Study:
A study synthesized several triazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure can enhance efficacy against resistant strains .
Antifungal Properties
The compound's structural components suggest potential antifungal applications. Triazoles are widely used in clinical settings as antifungal agents due to their mechanism of action, which involves inhibiting ergosterol synthesis in fungal cell membranes.
Research Findings:
A series of triazole derivatives were synthesized and tested for antifungal activity against Candida species. The results demonstrated that modifications similar to those present in 3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one led to enhanced antifungal properties, indicating a strong potential for development as new antifungal agents .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The incorporation of thiazole rings has been linked to improved cytotoxicity against various cancer cell lines.
Case Study:
In a study focusing on the synthesis of thiazole-containing triazoles, several compounds were evaluated for their cytotoxic effects on human cancer cell lines. The findings revealed that specific structural modifications resulted in significant inhibition of cell proliferation, highlighting the therapeutic potential of compounds like this compound against cancer .
Inhibition of Enzymatic Activity
Another area of application is the inhibition of specific enzymes involved in disease processes. Compounds with triazole and thiazole moieties have shown promise as inhibitors of certain enzymes related to inflammation and cancer progression.
Research Insights:
Studies have demonstrated that derivatives similar to this compound can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and tumor growth .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of new compounds. Research has focused on how variations in the chemical structure influence biological activity.
Findings:
Studies have identified key structural features that enhance antimicrobial and anticancer activities. For instance, the presence of specific substituents on the triazole ring significantly affects binding affinity to target enzymes or receptors .
Comparison with Similar Compounds
3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS: 847400-88-8)
- Structure: Differs in the triazole substituent, which is a 3-(trifluoromethyl)benzylthio group instead of the morpholino-2-oxoethylthio group.
- Molecular Formula : C₁₉H₁₅F₃N₄OS₂ (MW: 436.5 g/mol) .
- The morpholino group in the target compound introduces hydrogen-bonding capability, which may improve target binding and metabolic stability.
- Inferred Activity: The trifluoromethyl analog’s lipophilicity may favor CNS penetration, whereas the morpholino derivative’s solubility could enhance bioavailability for systemic targets .
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
- Structure : Contains a nitrothiazolylthio substituent on the triazole ring and a dihydrobenzo-dioxin group.
- Molecular Formula : C₁₃H₉N₅O₅S₂ (MW: 379.37 g/mol) .
- The dihydrodioxin moiety may confer rigidity, influencing conformational binding to targets.
- Inferred Activity : Nitro groups are often associated with antimicrobial activity, suggesting possible utility in infectious disease contexts .
Core Heterocycle Modifications
Quinazolin-4(3H)-one Derivatives (e.g., Compound 8 in )
- Structure: Features a quinazolinone core instead of benzothiazolone, linked to triazole-thioether groups.
- Synthetic Route : Synthesized via cyclization of thiosemicarbazides and hydrazides .
- Key Differences: Quinazolinones are larger, planar heterocycles with known antitumor and antimicrobial activities. The benzothiazolone in the target compound may offer distinct electronic properties due to sulfur’s polarizability.
Pyrazol-3(2H)-one Derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one)
- Structure : Pyrazolone core with benzothiazole and allyl substituents .
- Key Differences: Pyrazolones are five-membered rings with keto-enol tautomerism, influencing reactivity. The target compound’s triazole ring provides additional nitrogen atoms for hydrogen bonding.
- Inferred Activity : Pyrazolone derivatives show analgesic and anti-inflammatory effects, suggesting the target compound may share similar targets (e.g., COX enzymes) .
Solubility and logP
- Target Compound: The morpholino group enhances solubility (predicted lower logP) compared to the trifluoromethyl analog (logP ~3.5–4.0) .
- Synthetic Routes: Likely involves nucleophilic substitution to introduce the morpholino-ethylthio group onto the triazole ring, analogous to methods in and . Benzothiazolone synthesis may follow cyclization pathways using thiourea or Lawesson’s reagent .
Stability and Reactivity
- The morpholino group’s electron-rich nature may reduce oxidative degradation compared to nitro-substituted analogs .
- Thioether linkages are generally stable under physiological conditions but susceptible to sulfoxidation in vivo, which could modulate activity .
Preparation Methods
Oxidative Cyclization
Oxidation of thiol intermediates to disulfides (e.g., using DMSO or iodine) precedes cyclization to the triazole ring. For example, disulfide formation enhances electrophilicity at the sulfur atom, facilitating intramolecular attack by the triazole’s acidic C-H proton.
Solvent and Base Effects
- DMF : Enhances solubility of intermediates but may degrade at high temperatures.
- NaH vs. K2CO3 : NaH provides stronger deprotonation, favoring faster alkylation but risking side reactions.
Characterization and Analytical Data
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S2 |
| Molecular Weight | 481.57 g/mol |
| Melting Point | 230–234°C (decomposes) |
| Solubility | DMSO, DMF; insoluble in water |
Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.82–7.25 (m, 4H, Ar-H), 4.92 (s, 2H, CH2), 3.65–3.58 (m, 8H, morpholine), 3.12 (s, 3H, N-CH3).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).
Industrial and Environmental Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
